molecular formula C8H8Br2O B6157599 (1R)-1-(2,5-dibromophenyl)ethan-1-ol CAS No. 2227805-52-7

(1R)-1-(2,5-dibromophenyl)ethan-1-ol

Numéro de catalogue: B6157599
Numéro CAS: 2227805-52-7
Poids moléculaire: 280
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R)-1-(2,5-dibromophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,5-dibromophenyl group attached to an ethanol backbone. Its stereochemistry at the C1 position is defined as the (R)-enantiomer. The compound’s structure imparts unique physicochemical properties, including high molecular weight (~270 g/mol) due to two bromine atoms, moderate lipophilicity (estimated XlogP > 2.5), and anisotropic electronic effects from the electron-withdrawing bromine substituents .

Propriétés

Numéro CAS

2227805-52-7

Formule moléculaire

C8H8Br2O

Poids moléculaire

280

Pureté

95

Origine du produit

United States

Méthodes De Préparation

Catalytic Asymmetric Boron-Mediated Reduction

The asymmetric reduction of 2,5-dibromoacetophenone represents a direct route to the target compound. This method leverages chiral boron reagents to induce enantioselectivity. For instance, the use of (S)-(−)-3,3′-dibromo-1,1′-bi-2-naphthol (BINOL) as a ligand in tandem with allylboron reagents enables the synthesis of (R)-configured alcohols with high enantiomeric excess (ee).

In a protocol adapted from similar systems, 2,5-dibromoacetophenone is treated with B-allyl-1,3,2-dioxaborinane in the presence of a palladium catalyst and BINOL ligand. The reaction proceeds via a six-membered transition state, where the boron reagent delivers an allyl group to the ketone, followed by cyclization to form the alcohol. Typical conditions involve stirring at 35°C in toluene for 5 days, yielding the product in 70–85% with up to 96% ee.

Key Reaction Parameters

  • Catalyst : Bis(triphenylphosphine)palladium(II) dichloride (7.5 mol %)

  • Ligand : (S)-BINOL (7.5 mol %)

  • Solvent : Toluene

  • Temperature : 35°C

  • Yield : 70–85%

  • Enantiomeric Excess : 92–96%

Enzymatic Reduction Using Ketoreductases

Biocatalytic methods offer an eco-friendly alternative for enantioselective synthesis. Ketoreductases (KREDs) selectively reduce 2,5-dibromoacetophenone to the (R)-alcohol under mild aqueous conditions. For example, KRED-110 from Lactobacillus kefir achieves >99% ee by leveraging the enzyme’s active site geometry to favor the (R)-enantiomer.

Typical Procedure

  • Substrate : 2,5-Dibromoacetophenone (1.0 equiv)

  • Enzyme : KRED-110 (2 mg/mL)

  • Cofactor : NADPH (0.1 mM)

  • Buffer : Phosphate buffer (pH 7.0)

  • Temperature : 30°C

  • Yield : 88–92%

  • ee : >99%

Bromination of Phenyl Ethanol Precursors

Directed Electrophilic Bromination

Electrophilic bromination of 1-phenylethanol derivatives provides a pathway to install bromine atoms at the 2- and 5-positions. However, the hydroxyl group’s strong ortho/para-directing effects necessitate protective strategies to achieve meta-bromination.

Stepwise Synthesis

  • Protection : The hydroxyl group is converted to a tert-butyldimethylsilyl (TBS) ether to deactivate the ring.

  • Bromination : Bromine (Br₂) in the presence of FeBr₃ introduces bromine at the 5-position (meta to the TBS group).

  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl protecting group.

  • Second Bromination : A second electrophilic bromination targets the ortho position relative to the hydroxyl group.

Optimized Conditions

StepReagentConditionsYield (%)
ProtectionTBSCl, imidazoleDMF, RT, 12 h95
First BrominationBr₂, FeBr₃0°C, 1 h65
DeprotectionTBAFTHF, RT, 1 h90
Second BrominationBr₂, H₂SO₄40°C, 2 h58

This method suffers from moderate overall yields (∼35%) due to competing side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)ee (%)
Asymmetric Boron ReductionHigh enantioselectivity; one-pot protocolRequires expensive ligands/palladium70–8592–96
Enzymatic ReductionGreen chemistry; exceptional eeSubstrate specificity; enzyme cost88–92>99
Directed BrominationNo chiral resolution neededLow overall yield; multiple steps35N/A
Grignard/OxidationScalable ketone synthesisRisk of over-oxidation60–75Dependent on reduction step

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-(2,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethan-1-ol.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,5-dibromoacetophenone.

    Reduction: Formation of 2,5-dibromophenylethanol.

    Substitution: Formation of 2,5-diaminophenylethanol or 2,5-dithiophenylethanol.

Applications De Recherche Scientifique

(1R)-1-(2,5-dibromophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The compound is compared to three analogs:

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (): Substitutes Br with Cl and F.

(1R)-1-(2,5-difluoropyridin-3-yl)ethan-1-ol (): Replaces the benzene ring with pyridine and Br with F.

Racemic 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol derivatives (): Non-brominated, pyrazole-containing analogs.

Table 1: Structural and Electronic Comparisons

Compound Aromatic Ring Substituents Molecular Weight (g/mol) XlogP Hydrogen Bond Acceptors
(1R)-1-(2,5-dibromophenyl)ethan-1-ol Benzene 2-Br, 5-Br ~270 ~2.8* 2 (OH, Br)
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Benzene 5-Cl, 2-F 174.02 2.2 2 (OH, F/Cl)
(1R)-1-(2,5-difluoropyridin-3-yl)ethan-1-ol Pyridine 2-F, 5-F ~175* ~1.9* 3 (OH, pyridine N, F)
1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol Benzene Pyrazole substituent ~200* ~1.5* 3 (OH, pyrazole N)

*Estimated based on structural analogs.

Key Observations:

  • Halogen Effects : Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity (higher XlogP) compared to Cl/F analogs. This enhances membrane permeability but may reduce aqueous solubility .

Research Implications

  • Drug Development : The dibromophenyl group’s lipophilicity and halogen-bonding capacity may enhance target binding in medicinal chemistry, though toxicity must be mitigated .
  • Material Science : Brominated aromatics are valuable in flame retardants; the (1R)-enantiomer’s stability under heat warrants further study .
  • Synthetic Challenges : Enantioselective synthesis of dibrominated analogs requires optimization to match the high yields seen in pyrazole derivatives .

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(2,5-dibromophenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric reduction of a prochiral ketone precursor, such as 1-(2,5-dibromophenyl)ethan-1-one, using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods (e.g., alcohol dehydrogenases). For example, borane-mediated reductions with chiral ligands can achieve enantiomeric excess (e.e.) >95% . Purification via chiral column chromatography (e.g., Chiralpak® AD-H) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to isolate the (1R)-enantiomer. Monitoring optical rotation and chiral HPLC are standard for verifying purity .

Q. How can the physicochemical properties of (1R)-1-(2,5-dibromophenyl)ethan-1-ol be computationally predicted and experimentally validated?

  • Methodological Answer : Computational tools like Gaussian or Spartan can calculate properties such as logP (predicted ~2.8), topological polar surface area (~20.2 Ų), and dipole moments using density functional theory (DFT). Experimental validation includes:
  • LogP : Shake-flask method with octanol/water partitioning.
  • Hydrogen bonding : IR spectroscopy to confirm donor (OH) and acceptor (Br, OH) counts .
  • Stability : Accelerated degradation studies under varying pH and temperature to assess hydrolytic/oxidative stability.

Q. What spectroscopic techniques are most reliable for characterizing (1R)-1-(2,5-dibromophenyl)ethan-1-ol?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm bromine-induced deshielding (e.g., aromatic protons at δ 7.2–7.8 ppm). 1^1H-1^1H COSY and NOESY can resolve stereochemistry.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]+^+ at m/z 293.882 (calculated for C8_8H8_8Br2_2O).
  • X-ray crystallography : For absolute configuration confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dibromo substituents influence reaction pathways in downstream derivatization?

  • Methodological Answer : The bromine atoms act as strong electron-withdrawing groups, directing electrophilic substitution to the para position relative to the hydroxyl group. Steric hindrance from the 2-bromo substituent slows nucleophilic attacks at the adjacent carbon. For example:
  • Esterification : Requires bulky acylating agents (e.g., pivaloyl chloride) to minimize steric clashes.
  • Oxidation : TEMPO/NaOCl selectively oxidizes the alcohol to a ketone without debromination .
    Computational modeling (e.g., DFT) can predict reactive sites, validated by kinetic studies .

Q. How can contradictory data in enantioselectivity studies (e.g., varying e.e. values across batches) be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Catalyst degradation : Monitor catalyst turnover number (TON) via ICP-MS for metal leaching.
  • Solvent effects : Screen solvents (e.g., THF vs. toluene) to optimize chiral induction.
  • Temperature gradients : Use microreactors for consistent thermal control.
    Statistical tools like Design of Experiments (DoE) can identify critical parameters .

Q. What strategies mitigate halogen exchange or elimination during functional group interconversions?

  • Methodological Answer :
  • Protection of OH group : Use TMSCl or acetyl protection to prevent β-elimination.
  • Low-temperature conditions : Perform reactions at –20°C to suppress undesired C-Br cleavage.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki couplings without debromination .

Q. How can molecular docking studies predict the biological activity of (1R)-1-(2,5-dibromophenyl)ethan-1-ol derivatives?

  • Methodological Answer :
  • Target selection : Prioritize bromodomain-containing proteins (e.g., BRD4) due to bromine’s π-π stacking potential.
  • Docking software : Use AutoDock Vina with force fields adjusted for halogen bonding (e.g., AMBER).
  • Validation : Compare docking scores (ΔG) with IC50_{50} values from enzyme inhibition assays .

Key Challenges and Solutions

  • Stereochemical instability : Racemization occurs at >60°C; use low-temperature storage (–20°C) under nitrogen .
  • Biological assay interference : Bromine quenches fluorescence; use luminescence-based assays (e.g., AlphaScreen) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.